molecular formula C17H11ClN4OS B251540 N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide

Cat. No. B251540
M. Wt: 354.8 g/mol
InChI Key: WJWYEMMJDVDKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, also known as CTBTA, is a chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of benzotriazole derivatives, and it has been found to have a wide range of potential applications in various fields such as pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been found to have potential applications in various scientific fields. In the field of pharmaceuticals, it has been studied for its potential use as an anticancer agent. Studies have shown that N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has a cytotoxic effect on cancer cells, and it can induce cell cycle arrest and apoptosis. In addition, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been found to have antimicrobial and antiviral properties.
In the field of materials science, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been studied for its potential use as a corrosion inhibitor for metals. It has been found to be effective in preventing the corrosion of copper and steel in acidic environments.
In the field of biochemistry, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been studied for its potential use as a fluorescent probe for the detection of DNA. It has been found to have high sensitivity and selectivity for DNA detection.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. It may also induce oxidative stress and activate the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide is its high stability and solubility in various solvents. This makes it easy to handle and use in lab experiments. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide. One of the areas of interest is its potential use as a fluorescent probe for the detection of DNA damage. Another area of interest is its potential use as a corrosion inhibitor for metals in industrial settings. Additionally, further studies are needed to determine its potential use as an anticancer agent and to investigate its mechanism of action in more detail. Overall, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide is a promising compound that has the potential for a wide range of applications in various scientific fields.

Synthesis Methods

The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide involves the reaction of 2-phenyl-2H-benzotriazole-5-carboxylic acid with thionyl chloride, followed by the reaction with 6-chloro-1H-benzotriazole and then with 2-mercaptoacetamide. The final product is obtained after purification by column chromatography.

properties

Molecular Formula

C17H11ClN4OS

Molecular Weight

354.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C17H11ClN4OS/c18-12-9-14-15(21-22(20-14)11-5-2-1-3-6-11)10-13(12)19-17(23)16-7-4-8-24-16/h1-10H,(H,19,23)

InChI Key

WJWYEMMJDVDKKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

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